N-Nitroso-N-(phosphonomethyl)glycine

Description

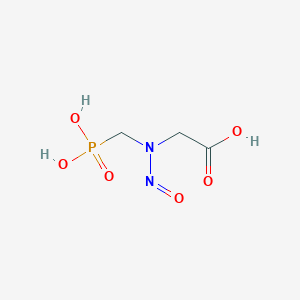

Structure

2D Structure

Propriétés

IUPAC Name |

2-[nitroso(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O6P/c6-3(7)1-5(4-8)2-12(9,10)11/h1-2H2,(H,6,7)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYYBQPCMQGLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205066 | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56516-72-4 | |

| Record name | N-Nitrosoglyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056516724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOGLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HME3JQ5MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Nitrosoglyphosate shares a similar structure with glyphosate, suggesting that it may have similar targets. Glyphosate primarily acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme plays a crucial role in the synthesis of aromatic amino acids in plants and microorganisms.

Mode of Action

Given its structural similarity to glyphosate, it is plausible that it may also inhibit the epsps enzyme, thereby disrupting the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.

Biochemical Pathways

The inhibition of the EPSPS enzyme by glyphosate leads to a disruption in the shikimate pathway, resulting in a deficiency of essential aromatic amino acids. This deficiency can lead to a halt in protein synthesis and growth, ultimately causing plant death. Nitrosoglyphosate, being a derivative of glyphosate, may affect similar biochemical pathways.

Pharmacokinetics

Glyphosate is known to be absorbed through foliage and minimally through roots, and from there translocated to growing points. It’s plausible that Nitrosoglyphosate may have similar properties.

Result of Action

The primary result of the action of Nitrosoglyphosate is likely to be similar to that of glyphosate, i.e., the inhibition of growth in plants due to the disruption of essential biochemical pathways. .

Action Environment

The action of Nitrosoglyphosate, like that of glyphosate, can be influenced by various environmental factors. For instance, the formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels.

Analyse Biochimique

Biochemical Properties

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate. The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels.

Cellular Effects

Glyphosate, the parent compound of Nitrosoglyphosate, has been shown to have a large number of tumorigenic effects on biological systems, including direct damage to DNA in sensitive cells, disruption of glycine homeostasis, succinate dehydrogenase inhibition, chelation of manganese, and disruption of fructose metabolism.

Molecular Mechanism

Glyphosate, the parent compound of Nitrosoglyphosate, acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine.

Temporal Effects in Laboratory Settings

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate. The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels.

Dosage Effects in Animal Models

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate. The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels.

Metabolic Pathways

Glyphosate, the parent compound of Nitrosoglyphosate, is known to disrupt the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms.

Activité Biologique

N-Nitroso-N-(phosphonomethyl)glycine, commonly referred to as N-nitrosoglyphosate (NNG), is a compound derived from glyphosate, a widely used herbicide. This article explores the biological activity of NNG, focusing on its toxicological effects, mechanisms of action, and implications for health and the environment.

Chemical Structure and Synthesis

This compound is synthesized through the nitrosation of glyphosate. Glyphosate itself is characterized by a phosphonomethyl group attached to glycine, which allows it to inhibit the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSPS), crucial for aromatic amino acid biosynthesis in plants. The nitrosation process introduces a nitroso group (-NO) into the molecule, potentially altering its biological activity and toxicity.

The biological activity of NNG can be understood through its interaction with various biological systems:

- Inhibition of EPSPS : Similar to glyphosate, NNG may inhibit EPSPS, disrupting the shikimate pathway in plants and microorganisms, leading to deficiencies in essential amino acids and ultimately cell death .

- Clastogenicity : Studies have shown that derivatives of N-(phosphonomethyl)glycine exhibit moderate clastogenic effects, meaning they can cause chromosomal damage in cells . This raises concerns regarding their potential mutagenic properties.

- Cytotoxicity : NNG has demonstrated cytotoxic effects against human tumor cell lines, indicating its potential use in cancer research but also highlighting its risks to human health .

Toxicological Studies

Several studies have investigated the toxicological profile of NNG:

- Animal Studies : Research indicates that exposure to glyphosate and its derivatives can lead to various health issues in animals, including neurotoxic effects and alterations in metabolic pathways. For example, glyphosate exposure has been linked to increased oxidative stress and inflammatory responses in neuronal cells .

- Human Cell Lines : In vitro studies using human cell lines have shown that NNG can induce apoptosis (programmed cell death) and alter gene expression related to neuronal development. Specifically, it affects the expression of genes involved in neuronal growth and maturation .

Case Studies

- Neurotoxicity : A study on the effects of glyphosate on human neuroblastoma cells revealed that exposure led to increased production of reactive oxygen species (ROS) and lipid peroxidation. These findings suggest that NNG may contribute to neurodevelopmental disorders through oxidative stress mechanisms .

- Clastogenic Effects : Another study highlighted the clastogenic potential of glyphosate derivatives, including NNG. The research found that these compounds could induce chromosomal aberrations in cultured mammalian cells, raising concerns about their mutagenic potential .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to its parent compound glyphosate:

| Property | This compound (NNG) | Glyphosate |

|---|---|---|

| Chemical Structure | Nitrosated form of glyphosate | Phosphonomethyl group attached to glycine |

| Mechanism of Action | Inhibits EPSPS; clastogenic effects | Inhibits EPSPS; disrupts shikimate pathway |

| Cytotoxicity | Yes (against tumor cell lines) | Moderate (in some studies) |

| Clastogenicity | Moderate | Low to moderate |

| Neurotoxicity | Yes (increased oxidative stress) | Yes (affects neuronal development) |

Applications De Recherche Scientifique

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Recent advancements in analytical chemistry have enabled the development of sensitive methods for detecting glyphosate and its derivatives, including NNG. A study highlighted the use of CE-MS for quantifying glyphosate and its degradation products in various matrices such as environmental samples and food products. This method demonstrated high separation selectivity and matrix tolerance, making it suitable for complex sample analysis without the need for derivatization .

High-Performance Liquid Chromatography (HPLC)

Another approach involves HPLC with post-derivatization techniques for detecting NNG in glyphosate formulations. This method allows for sensitive detection of NNG as an impurity in technical glyphosate, emphasizing the importance of monitoring nitrosated compounds due to their potential health risks .

Environmental Toxicology

Research has focused on the toxicological effects of NNG, particularly concerning aquatic organisms. Studies using Daphnia magna have been conducted to assess the impact of glyphosate and its impurities, including NNG, on aquatic ecosystems. These studies are essential for understanding the ecological risks associated with herbicide runoff into water bodies .

Human Health Risk Assessment

The potential carcinogenicity of NNG has raised concerns among regulatory bodies. Reviews conducted by agencies like the Australian Pesticides and Veterinary Medicines Authority (APVMA) have evaluated the carcinogenic risk associated with glyphosate and its impurities, including NNG. The consensus has been that while glyphosate itself poses minimal risk, the presence of NNG as an impurity necessitates ongoing monitoring and research to fully understand its implications for human health .

Risk Assessments

Regulatory agencies are tasked with assessing the safety of herbicides like glyphosate, which inherently includes evaluating impurities such as NNG. The APVMA's comprehensive review concluded that there is no substantial evidence to classify glyphosate or its derivatives as carcinogenic; however, they continue to monitor new studies that may provide further insights into the safety profile of these compounds .

Environmental Regulations

The detection and regulation of NNG are critical in ensuring environmental safety, particularly in agricultural practices where glyphosate is extensively used. The presence of nitrosated compounds can lead to stricter regulations regarding herbicide application and monitoring in agricultural runoff .

Summary Table of Applications and Findings

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

The table below highlights key differences in molecular structure and physicochemical properties:

Key Observations :

Key Observations :

Key Observations :

- Glyphosate’s specificity for EPSPS makes it non-toxic to animals (which lack the shikimate pathway) .

Toxicity and Environmental Impact

Key Observations :

- Nitroso compounds are often linked to genotoxicity and carcinogenicity, raising concerns about this compound .

- Glyphosate’s environmental persistence and effects on non-target species remain contentious .

Key Observations :

- This compound’s primary utility is in electrochemical detection due to its derivatization-enhanced sensitivity .

- Glyphosate dominates global herbicide markets, while glufosinate is critical for managing glyphosate-resistant weeds .

Research Findings and Gaps

- Analytical Utility: this compound enables glyphosate detection at concentrations as low as 9.6×10⁻⁵ g/L via oscillopolarography .

- Toxicity Data: Limited studies exist on the nitroso derivative’s chronic effects, though its detection in veterinary toxin screens highlights regulatory interest .

- Herbicidal Potential: Patent literature describes nitroso derivatives as effective herbicides, but commercial adoption remains unverified .

Méthodes De Préparation

Reaction Mechanism and Conditions

The phosphonomethylation of glycine occurs in an aqueous-alcoholic medium, typically using methanol or ethanol as solvents. Glycine reacts with formaldehyde to form a Schiff base intermediate, which subsequently reacts with a dialkyl phosphite (e.g., dimethyl phosphite) to yield a dialkyl glyphosate ester. Hydrolysis of this ester under acidic or basic conditions produces glyphosate. Key parameters include:

Hydrolysis and Purification

Post-condensation, alkaline hydrolysis (e.g., NaOH or KOH) cleaves the ester to glyphosate. Acidic hydrolysis (e.g., HCl) precipitates alkali metal chlorides, simplifying purification. For example, hydrochloric acid hydrolysis at 110–115°C under vacuum yields glyphosate with a melting point of 238°C.

Nitrosation of Glyphosate to Form NNG

NNG forms via nitrosation, where a nitroso group (-NO) substitutes a hydrogen atom on glyphosate’s secondary amine. This reaction typically employs nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) under acidic conditions.

Reaction Optimization

The nitrosation efficiency depends on acid strength, temperature, and nitrite concentration. A study using HPLC with post-derivatization detection identified optimal conditions for NNG formation:

Mechanistic Insights

Nitrosation proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on glyphosate’s amine group. The reaction is pH-dependent, with maximal efficiency under strongly acidic conditions (pH < 2). Competing reactions, such as nitrosamine decomposition, are mitigated by controlling incubation time (< 10 minutes).

Analytical Validation of NNG Formation

Confirming NNG synthesis requires robust analytical methods. High-performance liquid chromatography (HPLC) coupled with post-derivatization colorimetric detection is the gold standard.

HPLC Parameters

Sensitivity and Specificity

The method achieves a detection limit of 0.04 mg/L (0.8 mg/kg in solid samples), sufficient for regulatory compliance (e.g., FAO guidelines). Interference from nitrite ions is minimized by sequential reagent addition.

Factors Influencing Nitrosation Efficiency

Glyphosate Purity

Technical-grade glyphosate often contains impurities (e.g., aminomethylphosphonic acid) that compete for nitrosation. Pre-purification via ion-exchange chromatography improves NNG yield.

Q & A

Q. What quality controls ensure reproducibility in synthesizing this compound derivatives?

Q. How can researchers mitigate matrix interference in detecting this compound residues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.